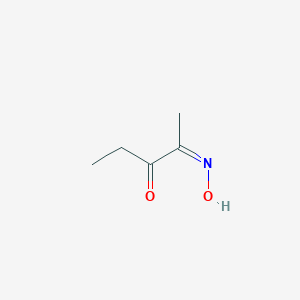

2-Hydroxyimino-3-pentanone

Descripción

Contextual Significance as a Chemical Intermediate

The primary significance of 2-hydroxyimino-3-pentanone in academic research lies in its function as a crucial building block or intermediate for the synthesis of more complex molecules. scbt.comchemicalbook.comimpurity.comusbio.nethoelzel-biotech.comcymitquimica.com A notable application is its use in the preparation of various indole (B1671886) derivatives. scbt.comchemicalbook.comimpurity.comusbio.nethoelzel-biotech.comcymitquimica.com Indole and its derivatives are a large and important class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.

Furthermore, 2-hydroxyimino-3-pentanone serves as a precursor in the synthesis of novel ligands, particularly tetradentate diamine dioxime ligands. bg.ac.rs These ligands are synthesized through a condensation reaction between 2-hydroxyimino-3-pentanone and an appropriate diamine. bg.ac.rs The resulting bis imine adducts can be further modified, for example, by reduction of the imine functional groups. researchgate.net

Overview of Research Domains

The utility of 2-hydroxyimino-3-pentanone extends across several specialized areas of chemical research:

Coordination Chemistry: The compound is instrumental in creating diimine-dioxime ligands that can form complexes with metal ions, such as copper(II). researchgate.netresearchgate.net Research in this area investigates the synthesis, characterization, and crystal structure of these metal complexes, exploring aspects like the influence of reaction conditions (e.g., protic vs. aprotic solvents) on the yield of the ligand. researchgate.netresearchgate.net For instance, the synthesis of 3,3′-(1,4-butanediyl-dinitrilo)bis-2-pentanone, 2,2′-dioxime, a diimine-dioxime ligand, from 2-hydroxyimino-3-pentanone and 1,4-diamino-butane has been shown to have a significantly higher yield in a protic solvent like ethanol (B145695) (78%) compared to an aprotic solvent like benzene (B151609) (30%). researchgate.netresearchgate.net

Radiopharmaceutical Chemistry: There is research interest in using ligands derived from 2-hydroxyimino-3-pentanone for the development of radiopharmaceuticals. researchgate.netresearchgate.net Specifically, these ligands are used to form complexes with radioactive isotopes like technetium-99m (⁹⁹mTc). researchgate.net The resulting lipophilic ⁹⁹mTc-complexes have shown potential as brain-imaging agents, with studies investigating their biodistribution in animal models. researchgate.net

Organic Synthesis and Photochemistry: While not the primary focus, the broader class of hydroxyimino ketones, to which 2-hydroxyimino-3-pentanone belongs, is relevant to studies in organic synthesis and photochemistry. For example, research on the photocyclization of 2-(hydroxyimino)aldehydes to form cyclobutanol (B46151) oximes highlights the reactivity of the hydroxyimino functional group under UV irradiation. acs.org This area of research explores reaction mechanisms, stereochemistry, and the synthetic utility of such photochemical transformations. acs.org

Structure

3D Structure

Propiedades

Número CAS |

32818-79-4 |

|---|---|

Fórmula molecular |

C5H9NO2 |

Peso molecular |

115.13 g/mol |

Nombre IUPAC |

(2Z)-2-hydroxyiminopentan-3-one |

InChI |

InChI=1S/C5H9NO2/c1-3-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4- |

Clave InChI |

ZVJBPHMCBRHVEV-XQRVVYSFSA-N |

SMILES |

CCC(=O)C(=NO)C |

SMILES isomérico |

CCC(=O)/C(=N\O)/C |

SMILES canónico |

CCC(=O)C(=NO)C |

Otros números CAS |

32818-79-4 |

Sinónimos |

2-Oxime 2,3-Pentanedione; 2-Isonitroso-3-pentanone; 2-Oximinopentan-3-one; |

Origen del producto |

United States |

Synthetic Methodologies and Mechanistic Investigations of 2 Hydroxyimino 3 Pentanone

Established Synthetic Routes and Protocols

The preparation of 2-hydroxyimino-3-pentanone can be broadly categorized into two main approaches: the α-oximation of unsaturated carbonyls and pathways starting from saturated ketone precursors.

Synthesis from α,β-Unsaturated Carbonyl Compounds via α-Oximation

A general and efficient method for the α-oximation of ketones involves their reaction with nitrosyl chloride (NOCl) generated in situ. This approach can be adapted for the synthesis of 1,2-dione monooximes from appropriate ketone precursors. researchgate.net For instance, ketones can be converted to their corresponding silyl (B83357) enol ethers, which then react with NOCl. The nitrosyl chloride adds across the double bond of the silyl enol ether, and subsequent elimination of trimethylsilyl (B98337) chloride and tautomerization leads to the formation of the α-oximino ketone. researchgate.net

Another strategy for the α-oximation of ketones utilizes a combination of chlorotrimethylsilane (B32843) (Me3SiCl) and isoamyl nitrite (B80452). This system effectively generates NOCl in situ, which then reacts with the ketone to yield the α-oximino ketone, often in excellent yields. This reaction can be performed either in a solvent or under solvent-free conditions and has been shown to be regiospecific in certain cases. researchgate.net

While specific examples for the direct conversion of an α,β-unsaturated pentenone to 2-hydroxyimino-3-pentanone via this method are not extensively detailed in readily available literature, the general principles of α-oximation of ketones provide a viable synthetic pathway. The reaction would likely proceed through the formation of an enol or enolate intermediate from the unsaturated ketone, which is then attacked by a nitrosating agent.

Precursor-Based Synthetic Pathways (e.g., from 2,3-pentanedione (B165514) or 3-pentanone (B124093) derivatives)

A more direct and well-documented route to 2-hydroxyimino-3-pentanone involves the selective mono-oximation of 2,3-pentanedione. google.com This α-dicarbonyl compound can react with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride, to yield the desired product. google.com Due to the presence of two distinct carbonyl groups, the reaction can potentially lead to a mixture of isomers: 2-hydroxyimino-3-pentanone (the 2-oxime) and 3-hydroxyimino-2-pentanone (the 3-oxime), as well as the 2,3-dioxime. google.com However, by carefully controlling the reaction conditions, a high degree of regioselectivity for the formation of the 2-oxime can be achieved. google.com

The synthesis typically involves dissolving 2,3-pentanedione and hydroxylamine hydrochloride in a suitable solvent system, such as a water/ethanol (B145695) mixture, and adjusting the pH with a base like sodium hydroxide. google.com The reaction can be carried out at temperatures ranging from low temperatures to room temperature. google.com

Table 1: Synthesis of 2-Hydroxyimino-3-pentanone from 2,3-Pentanedione

| Precursor | Reagents | Solvent | Temperature | Key Conditions | Product |

|---|

The synthesis of 2-hydroxyimino-3-pentanone can also be envisioned starting from 3-pentanone. This would necessitate a two-step process involving the introduction of a functional group at the α-position (C2), followed by oximation. One plausible route is the α-oxidation of 3-pentanone to generate 2,3-pentanedione, which can then be subjected to selective oximation as described above.

Optimization of Reaction Conditions and Yields

The regioselectivity and yield of the synthesis of 2-hydroxyimino-3-pentanone from 2,3-pentanedione are highly dependent on the reaction parameters. google.com It has been demonstrated that careful control over the pH, temperature, and the nature of the basifying agent can significantly influence the outcome of the reaction. google.com

The pH of the reaction mixture is a critical factor. Studies have shown that by adjusting the pH within the range of 4.5 to 9.5, the formation of the desired 2-oxime isomer can be maximized while minimizing the production of the 3-oxime and the 2,3-dioxime byproducts. google.com The optimal pH for this transformation has been found to be around 7.0. google.com

Temperature also plays a crucial role in the selectivity of the oximation. Conducting the reaction at lower temperatures, for instance at 3°C, has been shown to favor the formation of 2-hydroxyimino-3-pentanone. google.com

The following tables summarize the effect of pH and temperature on the yield of 2-hydroxyimino-3-pentanone (referred to as SUMO-1 in the source). google.com

Table 2: Effect of pH on the Yield of 2-Hydroxyimino-3-pentanone at 3°C

| Entry | pH | Yield of 2-Hydroxyimino-3-pentanone (%) | Yield of 3-Hydroxyimino-2-pentanone (%) |

|---|---|---|---|

| 1 | 5.0 | 50.4 | 19.3 |

| 2 | 6.0 | 66.8 | 21.0 |

| 3 | 7.0 | 72.8 | 21.3 |

| 4 | 8.0 | 61.3 | 20.8 |

Data sourced from a patent describing the synthesis of a molindone (B1677401) intermediate. google.com

Table 3: Effect of Temperature on the Yield of 2-Hydroxyimino-3-pentanone at pH 7.0

| Entry | Temperature (°C) | Yield of 2-Hydroxyimino-3-pentanone (%) | Yield of 3-Hydroxyimino-2-pentanone (%) |

|---|---|---|---|

| 1 | 3 | 72.8 | 21.3 |

| 2 | 10 | 70.1 | 22.5 |

Data sourced from a patent describing the synthesis of a molindone intermediate. google.com

Mechanistic Elucidation of Formation Pathways

The formation of 2-hydroxyimino-3-pentanone via the oximation of 2,3-pentanedione follows a well-established mechanism for the reaction between a ketone and hydroxylamine. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of 2,3-pentanedione. The carbonyl at the 2-position is generally more electrophilic due to the electron-donating effect of the adjacent ethyl group slightly deactivating the carbonyl at the 3-position.

This initial attack forms a tetrahedral intermediate, a carbinolamine. Under the reaction conditions, which are typically weakly acidic to weakly basic, the carbinolamine undergoes dehydration. Protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, leads to the formation of a protonated imine (iminium ion). Subsequent deprotonation yields the final oxime product. The pH of the medium is crucial as it needs to be acidic enough to protonate the carbonyl group to enhance its electrophilicity and to facilitate the dehydration of the carbinolamine intermediate, but not so acidic as to completely protonate the hydroxylamine, which would render it non-nucleophilic.

In the case of α-oximation of ketones using reagents like NOCl, the mechanism is believed to involve the formation of an enol or enolate intermediate. researchgate.net This electron-rich double bond of the enol then attacks the electrophilic nitrosyl chloride. This is followed by the elimination of a chloride ion and subsequent tautomerization of the nitroso intermediate to the more stable oxime. researchgate.net

Chemical Transformations and Derivative Synthesis Utilizing 2 Hydroxyimino 3 Pentanone

Formation of Schiff Base Condensation Products

Schiff base condensation is a prominent reaction pathway for 2-hydroxyimino-3-pentanone. researchgate.netbg.ac.rs This reaction typically involves the condensation of the carbonyl group of 2-hydroxyimino-3-pentanone with a primary amine. gsconlinepress.com This process is fundamental to the synthesis of complex ligands, particularly those designed for coordination with metal ions.

Synthesis of Diimine-Dioxime Ligands

A key application of Schiff base condensation involving 2-hydroxyimino-3-pentanone is the synthesis of tetradentate diimine-dioxime ligands. These ligands are formed when 2-hydroxyimino-3-pentanone is reacted with a diamine, resulting in the formation of two imine bonds. researchgate.netresearchgate.net

A specific example is the synthesis of the diimine-dioxime ligand, 3,3′-(1,4-butanediyl-dinitrilo)bis-2-pentanone, 2,2′-dioxime. This ligand, which contains a N₄ donor set, is prepared through the Schiff base condensation of 2-hydroxyimino-3-pentanone and 1,4-diaminobutane. researchgate.netbg.ac.rs The resulting structure incorporates two oxime groups from the original reactant and two newly formed imine groups, creating a molecule capable of coordinating with metal centers through its four nitrogen atoms. researchgate.net Similarly, other diimine-dioxime ligands, such as 4,7-diaza-3,8-diethyldecane-2,9-dione bis oxime and 4,9-diaza-3,10-diethyldodecane-2,11-dione bis oxime, have been synthesized by condensing 2-hydroxyimino-3-pentanone with the appropriate diamine in a protic solvent. researchgate.net

Comparative Studies of Solvent Systems on Ligand Yields

The choice of solvent has a significant impact on the yield of diimine-dioxime ligand synthesis. Research has demonstrated that conducting the Schiff base condensation in a protic solvent leads to a considerably higher yield compared to an aprotic solvent. researchgate.net

For the synthesis of 3,3′-(1,4-butanediyl-dinitrilo)bis-2-pentanone, 2,2′-dioxime, a comparative study was conducted using ethanol (B145695) (a protic solvent) and benzene (B151609) (an aprotic solvent). The reaction in ethanol resulted in a 78% yield of the desired imine ligand, whereas the reaction in benzene yielded only 30%. researchgate.netbg.ac.rs This suggests that the protic solvent may facilitate the reaction, possibly by stabilizing intermediates or transition states during the condensation process.

| Solvent Type | Solvent | Yield (%) | Source |

|---|---|---|---|

| Protic | Ethanol | 78 | researchgate.net |

| Aprotic | Benzene | 30 | researchgate.net |

Derivatization to Specific Functional Groups (e.g., Diamine Adducts)

Beyond ligand synthesis, 2-hydroxyimino-3-pentanone can be derivatized to form specific functional groups, notably diamine adducts. The condensation reaction with appropriate diamines affords bis-imine adducts, which serve as versatile intermediates for further chemical modification. researchgate.netbg.ac.rs For instance, these bis-imine adducts can undergo subsequent reduction of the imine functional groups to yield diastereoisomeric mixtures of saturated diamine dioxime compounds. researchgate.net This two-step process demonstrates how the initial derivatization through diamine condensation opens pathways to other functional group classes.

Photochemical Reactivity and Isomerization Pathways

The presence of the oxime functional group in 2-hydroxyimino-3-pentanone introduces photochemical reactivity. Oximes, in general, exhibit a range of photochemical reactions, with E/Z isomerization being a primary process upon irradiation. researchgate.netresearchgate.net This reactivity allows for the selective synthesis of isomers that may be difficult to obtain through thermal methods alone. nih.govacs.orgnih.gov

Photocyclization Reactions of Related Hydroxyimino Compounds

While fragmentation reactions are common for many carbonyl compounds upon irradiation, certain hydroxyimino compounds can undergo unique photocyclization reactions. acs.org A notable example is the Norrish-Yang photocyclization observed in 2-(hydroxyimino)aldehydes (HIAs), which are structurally related to 2-hydroxyimino-3-pentanone. acs.orgnih.gov This reaction involves the intramolecular abstraction of a γ-hydrogen by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate that subsequently cyclizes to form a cyclobutanol (B46151) ring. acs.org

In the case of HIAs, this photocyclization proceeds with high chemoselectivity, yielding cyclobutanol oximes without the significant fragmentation side-reactions that typically dominate the photochemistry of aldehydes. acs.orgnih.gov The reaction can also be highly diastereoselective. acs.org This demonstrates a significant pathway for constructing four-membered rings from hydroxyimino-containing carbonyl compounds.

Stereochemical Aspects of Photoisomerization (e.g., E/Z Isomerism)

The stereochemistry of the oxime double bond is a critical aspect of the photochemistry of 2-hydroxyimino-3-pentanone and related compounds. Most synthetic methods for oximes yield either a mixture of E and Z isomers or, more commonly, the thermodynamically more stable E-isomer. nih.govacs.orgnih.gov Photochemical isomerization provides a powerful tool to access the less stable Z-isomer. nih.govacs.orgnih.gov

Visible-light-mediated energy transfer catalysis has emerged as a mild and general method to achieve E to Z isomerization of oximes. nih.govacs.orgorganic-chemistry.org This process avoids harsh UV radiation and utilizes a photocatalyst that, upon excitation, transfers energy to the oxime, facilitating rotation around the C=N bond and leading to the formation of the Z-isomer. nih.govorganic-chemistry.org The ability to generate the Z-isomer photochemically is significant as it allows for complementary reactivity and selectivity in subsequent reactions, such as the Beckmann rearrangement. nih.govacs.orgnih.gov

Coordination Chemistry of 2 Hydroxyimino 3 Pentanone and Its Derivatives

Ligand Properties and Coordination Modes

The coordinating ability of 2-hydroxyimino-3-pentanone is primarily dictated by the presence of a carbonyl group and an oxime group on adjacent carbon atoms. The oxime group (C=N-OH) is a key functional group in coordination chemistry, known for its ability to act as a versatile ligand and sequestering agent for metal ions. The reactivity of the ketone group allows for the synthesis of more complex Schiff base derivatives, expanding the coordination potential of the parent molecule.

2-Hydroxyimino-3-pentanone itself typically acts as a bidentate ligand, coordinating through the nitrogen atom of the oxime group and the oxygen atom of the carbonyl group. However, its true versatility is realized in its derivatives, particularly Schiff bases. Schiff bases are formed through the condensation reaction of the ketone's carbonyl group with a primary amine. This reaction introduces an imine or azomethine group (>C=N–) into the ligand structure. nih.govscispace.com

In these Schiff base derivatives, the imine nitrogen possesses a lone pair of electrons, making it an excellent donor atom for coordination to a metal center. nih.gov Consequently, these ligands can chelate metal ions using both the oxime nitrogen and the newly introduced imine nitrogen. This chelation typically results in the formation of stable five- or six-membered rings with the metal ion, a thermodynamically favorable arrangement. The coordination of the oxime group often involves the deprotonation of the hydroxyl (-OH) proton, leading to the formation of a negatively charged oximato group (C=N-O⁻), which forms a strong bond with the metal cation. at.ua

The structure of 2-hydroxyimino-3-pentanone is an ideal building block for the synthesis of larger, multidentate ligands. Tetradentate ligands, which can bind to a metal ion at four points, can be readily synthesized from this precursor. The most common synthetic route involves the condensation of two equivalents of 2-hydroxyimino-3-pentanone with one equivalent of a diamine, such as ethylenediamine (B42938) or 1,3-diaminopropane. orientjchem.org

This [2+1] condensation reaction creates a symmetrical Schiff base ligand. orientjchem.org The resulting structure features two oxime groups and two imine groups, presenting a tetradentate N,N,N',N'- or N,N,O,O-donor set, depending on whether the oxime nitrogen or oxygen atoms are involved in coordination. Such tetradentate Schiff bases are highly effective chelators, forming very stable mononuclear complexes with transition metal ions by occupying four positions in the metal's coordination sphere. researcher.lifecumhuriyet.edu.tr This approach allows for the creation of a wide array of ligands with tailored electronic and steric properties by simply varying the diamine used in the synthesis.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from 2-hydroxyimino-3-pentanone typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physicochemical properties.

Copper(II) forms a wide range of stable complexes with oxime- and imine-containing ligands. The synthesis of Cu(II) complexes with derivatives of 2-hydroxyimino-3-pentanone can be achieved by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) nitrate, in a solvent like methanol (B129727) or ethanol (B145695). nih.govmdpi.com The resulting complexes are often colored, air-stable solids.

Characterization of these complexes involves several methods. Elemental analysis is used to confirm the metal-to-ligand stoichiometry. Infrared (IR) spectroscopy is employed to identify the coordination sites; a shift in the stretching frequency of the C=N (imine and oxime) and N-O bands upon complexation indicates the involvement of these groups in bonding to the copper ion. nih.gov Electronic spectroscopy (UV-Vis) provides information about the geometry of the complex, while magnetic susceptibility measurements help confirm the oxidation state and geometry of the Cu(II) center. Molar conductivity measurements are used to determine if the complexes are electrolytic or non-electrolytic in nature. mdpi.com

| Property | Ligand | Copper(II) Complex | Inference |

|---|---|---|---|

| Color | Yellow | Green | Complex formation |

| IR ν(C=N)oxime (cm-1) | ~1650 | ~1630 | Coordination of oxime nitrogen |

| IR ν(C=N)imine (cm-1) | ~1625 | ~1605 | Coordination of imine nitrogen |

| UV-Vis λmax (nm) | 280, 350 | 295, 410, 650 | Ligand-to-metal charge transfer and d-d transitions, suggesting square planar or distorted octahedral geometry |

| Molar Conductance (ΛM in DMF, Ω-1cm2mol-1) | - | 15-25 | Non-electrolytic nature |

Technetium-99m (Tc-99m) is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal nuclear properties, including a 6-hour half-life and the emission of a 140 keV gamma ray. researchgate.netunm.edu The development of Tc-99m radiopharmaceuticals relies on the use of chelating ligands that can firmly bind the technetium metal, which is typically obtained as pertechnetate (B1241340) ([TcO₄]⁻) from a generator. researchgate.net

Ligands derived from 2-hydroxyimino-3-pentanone can also be used to construct more complex multinuclear structures, known as homo- and heteronuclear complexes. Homonuclear complexes contain multiple atoms of the same metal, while heteronuclear complexes contain atoms of at least two different metals. rsc.org

Structural Analysis of Coordination Compounds

The three-dimensional arrangement of atoms and molecules in coordination compounds of 2-hydroxyimino-3-pentanone and its derivatives is pivotal for understanding their chemical and physical properties. Detailed structural analysis, primarily through single-crystal X-ray diffraction, provides insights into the precise coordination geometry around the metal center, the conformation of the ligand, and the nature of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids. This method has been employed to elucidate the structures of several coordination compounds involving ligands derived from 2-hydroxyimino-3-pentanone.

A notable example is the structural determination of the nickel(II) complex with a ligand derived from 2-hydroxyimino-3-pentanone, namely (4-methyliminopentane-2,3-dione 3-oximato)(4-iminopentane-2,3-dione 3-oximato)nickel(II). The crystal structure of this complex was solved using Patterson methods and refined by least-squares techniques. The analysis revealed that the complex crystallizes in the monoclinic space group P2₁/c.

The crystallographic data for this nickel(II) complex are summarized in the interactive table below.

| Crystal Parameter | Value |

| Formula | C₁₁H₁₆N₄NiO₄ |

| Space Group | P2₁/c |

| a (Å) | 8.468 |

| b (Å) | 19.953 |

| c (Å) | 8.419 |

| β (°) | 107.66 |

| Z (molecules/unit cell) | 4 |

In this complex, the nickel(II) ion is in a square-planar coordination environment. One of the ligands coordinates to the nickel atom through its oximino nitrogen atom, while the other ligand coordinates through its oximino oxygen atom. This demonstrates the ambidentate nature of the oxime group in its coordination behavior. The molecule is essentially planar.

The coordination geometry of metal ions in complexes with oxime-containing ligands can vary. For instance, in some nickel(II) and copper(II) complexes with other oxime derivatives, distorted octahedral or square-pyramidal geometries are observed, often involving coordinated water molecules or other co-ligands. nih.gov

Conformational Analysis and Metallocycle Geometry

However, in some coordination compounds with similar ligands, slight deviations from planarity can occur, leading to puckered conformations for the metallocycle. These conformations are often described as "envelope" or "twist" conformations. The degree of puckering can be quantified by calculating torsion angles within the ring. For a five-membered ring, the conformation can be described by puckering parameters.

The table below presents a general overview of possible conformations for five-membered metallocycles in coordination compounds.

| Conformation | Description |

| Planar | All five atoms of the ring lie in the same plane. |

| Envelope | Four atoms are coplanar, and the fifth atom is out of the plane. |

| Twist | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

The specific conformation adopted by the metallocycle is influenced by several factors, including the nature of the metal ion, the substituents on the ligand, and the presence of intermolecular interactions in the crystal lattice.

Influence of Weak Interactions on Coordination Geometry

Weak non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a significant role in the supramolecular assembly and crystal packing of coordination compounds. These interactions can also have a subtle but definite influence on the coordination geometry around the metal center.

In the crystal structures of coordination compounds containing oxime ligands, hydrogen bonding is a prevalent feature. The hydroxyl group of the oxime is a good hydrogen bond donor, while the oxime nitrogen and carbonyl oxygen atoms can act as hydrogen bond acceptors. Intramolecular hydrogen bonds can occur between adjacent ligands within a complex, which can stabilize a particular conformation and influence the planarity of the molecule. For example, in some bis(oxime) complexes, an intramolecular O-H···O hydrogen bond between the two oxime groups is observed.

Intermolecular hydrogen bonds between complex molecules or between complex molecules and solvent molecules are crucial in building the three-dimensional crystal lattice. These interactions can create chains, sheets, or more complex networks. The formation of these supramolecular architectures can impose constraints on the conformation of the individual complex molecules, thereby affecting the metallocycle geometry and the coordination angles around the metal ion.

The table below summarizes the common types of hydrogen bonds observed in the crystal structures of oxime-containing coordination compounds and their potential influence on the coordination geometry.

| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence on Coordination Geometry |

| Intramolecular | -OH (oxime) | O (oxime), N (oxime), O (carbonyl) | Stabilizes cis-conformation of ligands, promotes planarity of the complex. |

| Intermolecular | -OH (oxime), N-H (if present), C-H | O (oxime), N (oxime), O (carbonyl), solvent molecules | Dictates crystal packing, can cause minor distortions in bond angles and lengths in the coordination sphere. |

While direct quantitative data on the influence of weak interactions on the bond lengths and angles of 2-hydroxyimino-3-pentanone complexes are not extensively documented, the general principles observed in similar systems suggest that these forces are important in fine-tuning the final solid-state structure.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise atomic arrangement within a molecule. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.

Proton (¹H) NMR spectroscopy of 2-Hydroxyimino-3-pentanone reveals distinct signals corresponding to the chemically non-equivalent protons in the molecule. The spectrum is characterized by the chemical shift (δ), integration, and multiplicity of each signal, which together allow for a complete assignment of the proton environment.

The ethyl group protons adjacent to the carbonyl (C=O) group are deshielded, causing them to appear at a lower field. The methylene (B1212753) protons (-CH2-) typically present as a quartet due to coupling with the adjacent methyl protons, while the terminal methyl protons (-CH3) of the ethyl group appear as a triplet. The methyl group attached to the imino carbon (C=N) is also distinct and appears as a singlet, as it has no adjacent protons to couple with. The hydroxyl proton (-OH) of the oxime group often appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for 2-Hydroxyimino-3-pentanone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH3 (on C=N) | ~2.0 - 2.2 | Singlet | 3H |

| -CH2- (ethyl) | ~2.5 - 2.8 | Quartet | 2H |

| -CH3 (ethyl) | ~1.0 - 1.2 | Triplet | 3H |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary from experimental values.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Hydroxyimino-3-pentanone gives rise to a distinct signal. The chemical shifts are highly indicative of the carbon's functionalization.

The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically in the 195-210 ppm range for α,β-unsaturated ketones. The imino carbon (C=N) also appears at a low field, generally between 150-165 ppm. The carbons of the alkyl groups appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is more deshielded than its terminal methyl carbon due to its proximity to the carbonyl group. Similarly, the methyl carbon attached to the imino group has a characteristic shift in the alkyl region. libretexts.orgweebly.com

Table 2: Predicted ¹³C NMR Data for 2-Hydroxyimino-3-pentanone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~200 - 205 |

| C=N (Oxime) | ~155 - 160 |

| -CH2- (ethyl) | ~30 - 35 |

| -CH3 (on C=N) | ~10 - 15 |

Note: The predicted values are based on typical chemical shift ranges for similar functional groups and may vary from experimental values. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of 2-Hydroxyimino-3-pentanone displays several characteristic absorption bands that confirm its structure. A key feature is the broad absorption band in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the oxime group; its broadness is a result of hydrogen bonding. researchgate.net The C-H stretching vibrations of the methyl and methylene groups are observed in the 2850-3000 cm⁻¹ range.

The spectrum is further characterized by two strong absorption bands in the double-bond region. The C=O (ketone) stretching vibration typically appears as a sharp, strong peak around 1680-1700 cm⁻¹. The C=N (oxime) stretching vibration is generally found at a slightly lower wavenumber, in the region of 1620-1650 cm⁻¹. researchgate.net The presence of both of these peaks is a clear indication of the α-keto oxime structure.

Table 3: Characteristic IR Absorption Bands for 2-Hydroxyimino-3-pentanone

| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (oxime) | 3200 - 3600 | Broad, Strong |

| C-H stretch (alkyl) | 2850 - 3000 | Medium to Strong |

| C=O stretch (ketone) | 1680 - 1700 | Strong, Sharp |

| C=N stretch (oxime) | 1620 - 1650 | Medium to Strong |

| C-N stretch | ~1100-1200 | Medium |

Infrared Multiple Photodissociation (IRMPD) spectroscopy is a gas-phase technique that provides highly detailed vibrational spectra of ions. This method involves isolating a mass-selected ion (e.g., the protonated molecule, [M+H]⁺) in an ion trap and irradiating it with a tunable infrared laser. When the laser frequency matches a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual dissociation. rsc.org By monitoring the fragmentation of the ion as a function of the IR wavelength, a vibrational spectrum is constructed.

For 2-Hydroxyimino-3-pentanone, IRMPD could be used to probe the intrinsic structure of its protonated form without the influence of solvent molecules. This can help to precisely locate the site of protonation (e.g., at the carbonyl oxygen, the oxime oxygen, or the oxime nitrogen) by comparing the experimental gas-phase IR spectrum with theoretical spectra calculated for different protonated isomers. rsc.orgnih.gov This technique offers a more refined vibrational analysis than conventional condensed-phase IR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. The molecular formula of 2-Hydroxyimino-3-pentanone is C₅H₉NO₂, corresponding to a monoisotopic mass of approximately 115.0633 Da. nih.gov

Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•) with an m/z of 115. This molecular ion can then undergo various fragmentation pathways. Common fragmentation mechanisms for ketones and oximes include alpha-cleavage and McLafferty rearrangements. youtube.comyoutube.com

Alpha-cleavage involves the breaking of the bond adjacent to the functional group. For 2-Hydroxyimino-3-pentanone, this can occur on either side of the carbonyl-imino system, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form an acylium ion at m/z 86, or the loss of a methyl radical (•CH₃, 15 Da) to yield a fragment at m/z 100. Further fragmentation can involve the loss of neutral molecules like carbon monoxide (CO, 28 Da) or nitric oxide (NO, 30 Da).

Table 4: Potential Mass Spectrometry Fragments of 2-Hydroxyimino-3-pentanone

| m/z Value | Proposed Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 115 | [C₅H₉NO₂]⁺• | (Molecular Ion) |

| 100 | [C₄H₆NO₂]⁺ | •CH₃ |

| 86 | [C₃H₄NO₂]⁺ | •C₂H₅ |

| 71 | [C₄H₇O]⁺ | •NO |

| 57 | [C₂H₅CO]⁺ | •C₂H₄NO |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a critical verification of its empirical and molecular formula. For 2-Hydroxyimino-3-pentanone, which has the molecular formula C₅H₉NO₂, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u) and the compound's molecular weight (115.13 g/mol ) nih.gov.

The theoretical percentages are compared against experimentally determined values obtained from elemental analyzers. These instruments typically work by combusting a small, precise amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element. A close correlation between the experimental and theoretical values confirms the purity and elemental composition of the synthesized compound.

While specific experimental data for 2-Hydroxyimino-3-pentanone is not detailed in the reviewed literature, the general practice for related organic ligands and their metal complexes involves comparing calculated and found percentages. For instance, in the characterization of novel ligand-metal complexes, elemental analysis results where the calculated and experimental percentages strongly coincide are used to confirm the proposed chemical formula nih.gov.

Table 1: Theoretical Elemental Composition of 2-Hydroxyimino-3-pentanone

| Element | Symbol | Atomic Mass (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 5 | 60.055 | 52.17 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.88 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 12.17 |

| Oxygen | O | 15.999 | 2 | 31.998 | 27.78 |

| Total | | | | 115.132 | 100.00 |

Note: The data in this table is calculated based on the known molecular formula of 2-Hydroxyimino-3-pentanone.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. Various chromatographic methods are applicable to a compound like 2-Hydroxyimino-3-pentanone.

Column Chromatography

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For the purification of α-oximino ketones like 2-Hydroxyimino-3-pentanone, silica (B1680970) gel is commonly used as the stationary phase due to its polarity. The separation principle is based on the differential adsorption of components in a mixture onto the stationary phase.

A solvent system, the mobile phase, is chosen to elute the compounds from the column. The polarity of the eluent is critical; a common choice for oximes is a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity. The progress of the separation is typically monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This technique is crucial for obtaining a high-purity sample of 2-Hydroxyimino-3-pentanone after its synthesis. For example, in the synthesis of related oximes, column chromatography on silica gel is a standard purification step researchgate.net.

Preparative Thin Layer Chromatography (TLC)

Preparative TLC is a variant of TLC used for purifying small quantities of material (typically <100 mg). It operates on the same principles as analytical TLC but utilizes larger and thicker plates to accommodate more sample. The sample is applied as a continuous band near the bottom of the plate.

This technique is particularly useful for separating compounds with very similar retention factors (Rƒ) that are difficult to resolve by column chromatography. The reaction progress for the formation of oximes can be monitored by analytical TLC, often on silica gel plates using an eluent like a 10:1 mixture of hexanes/ethyl acetate. The spots can be visualized using a stain such as a phosphomolybdic acid (PMA) solution followed by heating orgsyn.org. Once the optimal solvent system is determined, it can be applied to a preparative TLC plate to isolate the pure 2-Hydroxyimino-3-pentanone. After development, the band corresponding to the desired product is scraped from the plate, and the compound is extracted from the silica gel with a suitable solvent.

Paper Chromatography and Thin Layer Chromatography for Complex Analysis

Both paper chromatography and Thin Layer Chromatography (TLC) are valuable analytical techniques for the rapid analysis of mixtures and for assessing compound purity. TLC, in particular, is widely used to monitor the progress of chemical reactions involving oximes nih.gov.

TLC has been successfully employed for the identification of parent compounds, intermediates, by-products, and products in the synthesis of complex oximes. A significant advantage of TLC is its ability to separate geometric isomers, such as the E and Z isomers of an oxime, which may exhibit different Rƒ values oup.comresearchgate.net. This makes it a powerful tool for purity control during both laboratory synthesis and large-scale production oup.comnih.gov.

Paper chromatography, a precursor to TLC, has been used for the separation of related carbonyl compounds like keto acids. In this method, the compounds are often converted to colored derivatives, such as 2,4-dinitrophenylhydrazones, to aid in visualization and separation on a paper strip nih.gov. While less common now, the principles of partition chromatography it employs are still relevant for understanding the separation of complex mixtures containing polar functional groups.

Electrochemical Characterization of Metal Complexes (e.g., Cyclic Voltammetry)

When 2-Hydroxyimino-3-pentanone acts as a ligand, it can coordinate with various transition metal ions to form metal complexes. The electrochemical properties of these complexes, particularly their redox behavior, can be investigated using techniques like cyclic voltammetry (CV). CV is used to study the redox processes, determine the stability of different oxidation states of the metal center, and understand the electronic influence of the ligand on the metal ion sathyabama.ac.in.

The technique involves scanning the potential of a working electrode (e.g., glassy carbon) and measuring the resulting current. A typical cyclic voltammogram plots current versus potential, showing cathodic (reduction) and anodic (oxidation) peaks sathyabama.ac.in. The characteristics of these peaks provide information about the redox reactions.

While specific CV data for 2-Hydroxyimino-3-pentanone complexes are not available in the surveyed literature, studies on Ni(II) and Cu(II) complexes with other oxime-containing or similar N₂O₂ Schiff base ligands provide insight into the expected behavior.

Nickel(II) Complexes : The cyclic voltammograms of Ni(II) complexes with ligands containing oxime groups often show a quasi-reversible, one-electron transfer process corresponding to the Ni(II)/Ni(III) redox couple mdpi.comanalis.com.my. The potential of this redox event is influenced by the coordination environment provided by the ligand.

Copper(II) Complexes : Similarly, Cu(II) complexes with oxime analogues of amino acids are known to be effective chelating agents rsc.org. The redox behavior of such complexes typically involves the Cu(II)/Cu(I) couple. The potential for this reduction is highly dependent on the nature of the donor atoms (N vs. S) and the coordination geometry imposed by the ligand nih.gov. For example, the reduction of Cu(II) to Cu(I) in a complex was observed as a cathodic peak in its cyclic voltammogram analis.com.my.

The electrochemical analysis of metal complexes of 2-Hydroxyimino-3-pentanone would thus provide valuable information on how this ligand stabilizes different oxidation states of the metal center, which is crucial for applications in catalysis and materials science.

Table 2: Representative Cyclic Voltammetry Data for a Cu(II) Complex

| Redox Couple | Epa (V) | Epc (V) | ΔEp (V) | Process Type |

|---|

Note: This table shows representative data for a different Cu(II) complex to illustrate the type of information obtained from a CV experiment. Epa = Anodic Peak Potential, Epc = Cathodic Peak Potential, ΔEp = Peak Separation. Data adapted from a study on a Cu(II) complex with a pyridazine (B1198779) ligand analis.com.my.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. researchgate.net By approximating the many-body electronic Schrödinger equation with functionals of the electron density, DFT provides a balance between computational cost and accuracy. For 2-Hydroxyimino-3-pentanone, DFT calculations would be pivotal in elucidating its fundamental structural and electronic properties.

Researchers would typically employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G*) to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Furthermore, DFT calculations yield a wealth of information about the electronic properties of 2-Hydroxyimino-3-pentanone. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated from the DFT electron density. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-Hydroxyimino-3-pentanone, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential near the hydrogen atoms.

Illustrative Data Table: Calculated Structural and Electronic Properties of 2-Hydroxyimino-3-pentanone (Hypothetical Data)

| Property | Calculated Value |

| Optimized Energy (Hartree) | -398.12345 |

| HOMO Energy (eV) | -6.78 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.55 |

| Dipole Moment (Debye) | 2.45 |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the most stable molecular structure, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that reveals the accessible conformations and the transitions between them.

For 2-Hydroxyimino-3-pentanone, MD simulations would provide insights into the flexibility of the molecule, particularly the rotation around its single bonds. Key dihedral angles, such as those involving the C-C and C-N bonds, would be monitored during the simulation to identify the most populated conformational states. The results of an MD simulation are often visualized using a Ramachandran-like plot for key dihedral angles, showing the energetically favorable and unfavorable regions of conformational space.

The stability of different conformers can be quantified by calculating the potential energy of the system throughout the simulation. By analyzing the trajectory, one can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a chemical reaction.

Illustrative Data Table: Major Conformers of 2-Hydroxyimino-3-pentanone from MD Simulations (Hypothetical Data)

| Conformer | Dihedral Angle (C1-C2-N-O) | Relative Population (%) |

| A | 175° | 65 |

| B | -60° | 25 |

| C | 60° | 10 |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis for a molecule with similar structural features.

Prediction of Spectroscopic Signatures

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results to confirm the structure and identity of a compound.

DFT calculations are commonly used to predict the vibrational frequencies of a molecule. By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with an experimental IR or Raman spectrum to assign the observed peaks to specific vibrational modes of the molecule. For 2-Hydroxyimino-3-pentanone, this would allow for the identification of characteristic vibrations, such as the C=O stretch, the C=N stretch, and the O-H stretch.

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule absorbs. This information is valuable for understanding the electronic structure of the molecule and for interpreting its photochemistry.

Finally, NMR chemical shifts and coupling constants can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts that would be observed in an NMR experiment. This is a powerful tool for structure elucidation and for assigning the signals in an experimental NMR spectrum.

Illustrative Data Table: Predicted Spectroscopic Data for 2-Hydroxyimino-3-pentanone (Hypothetical Data)

| Spectroscopic Feature | Predicted Value |

| C=O Vibrational Frequency (cm⁻¹) | 1715 |

| C=N Vibrational Frequency (cm⁻¹) | 1650 |

| λmax (UV-Vis) (nm) | 220 |

| ¹³C NMR Chemical Shift (C=O) (ppm) | 205 |

| ¹H NMR Chemical Shift (O-H) (ppm) | 10.5 |

Note: The data in this table is illustrative and represents plausible spectroscopic predictions for a molecule with this structure.

Mechanistic Modeling of Reaction Pathways

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, theoretical calculations can identify the transition states and intermediates that connect reactants to products. This provides a detailed, step-by-step picture of how a reaction occurs.

For 2-Hydroxyimino-3-pentanone, mechanistic modeling could be used to investigate a variety of reactions, such as its formation from the reaction of 2,3-pentanedione (B165514) with hydroxylamine (B1172632), or its participation in subsequent reactions like the Beckmann rearrangement. DFT calculations would be used to locate the structures of the reactants, products, any intermediates, and the transition states that connect them.

The activation energy for each step in the reaction can be calculated as the energy difference between the transition state and the reactants. This information is critical for understanding the kinetics of the reaction and for predicting which reaction pathways are most likely to occur. By comparing the activation energies for different possible mechanisms, one can determine the most favorable reaction pathway.

Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a located transition state indeed connects the intended reactants and products. An IRC calculation follows the reaction path downhill from the transition state, ensuring that it leads to the correct minima on the potential energy surface.

Through these computational approaches, a comprehensive understanding of the reactivity of 2-Hydroxyimino-3-pentanone can be achieved, providing valuable insights for synthetic chemists and for understanding its role in various chemical processes.

Role As a Building Block in Organic Synthesis

Intermediate in Indole (B1671886) Derivative Preparation

The Fischer indole synthesis is a classic and widely used method for the synthesis of indoles, a privileged scaffold in medicinal chemistry and natural products. mdpi.comthermofisher.comwikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone. mdpi.comwikipedia.orgbyjus.comalfa-chemistry.com Given the presence of a ketone functional group, 2-Hydroxyimino-3-pentanone can serve as a suitable carbonyl partner in the Fischer indole synthesis.

The general mechanism of the Fischer indole synthesis commences with the formation of a phenylhydrazone from the reaction of a phenylhydrazine (B124118) with a ketone. wikipedia.orgbyjus.com This is followed by tautomerization to an enehydrazine, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. wikipedia.org

While specific literature detailing the use of 2-Hydroxyimino-3-pentanone in the Fischer indole synthesis is not abundant, its structural features make it a plausible substrate. The reaction with a substituted phenylhydrazine would be expected to yield a 2,3-disubstituted indole, with the ethyl group at the 3-position and a methyl group at the 2-position of the indole ring. The hydroxyimino group could potentially be retained or transformed under the reaction conditions, offering a handle for further functionalization of the resulting indole derivative. The regioselectivity of the cyclization with unsymmetrical ketones like 2-Hydroxyimino-3-pentanone can be influenced by the nature of the acid catalyst and the substituents on the phenylhydrazine. thermofisher.com

Precursor for Complex Organic Ligands

The presence of both a carbonyl and an oxime group makes 2-Hydroxyimino-3-pentanone an excellent precursor for the synthesis of various complex organic ligands. These ligands, particularly those containing nitrogen and oxygen donor atoms, are of significant interest in coordination chemistry for their ability to form stable complexes with a wide range of metal ions.

One important class of ligands that can be derived from 2-Hydroxyimino-3-pentanone are Schiff base ligands . These are typically formed through the condensation reaction between a primary amine and a carbonyl compound. thermofisher.com The ketone moiety of 2-Hydroxyimino-3-pentanone can react with a variety of primary amines to form Schiff bases, where the C=O group is converted to a C=N (imine) group. The resulting ligand would possess both an imine nitrogen and an oxime nitrogen, making it a potentially multidentate ligand capable of coordinating to metal ions in various modes.

Furthermore, 2-Hydroxyimino-3-pentanone can be a precursor to vicinal dioxime ligands , also known as glyoximes. olemiss.edu These ligands are characterized by the presence of two adjacent imine groups with hydroxyl substituents (–C(=NOH)C(=NOH)–). The synthesis of a vicinal dioxime from 2-Hydroxyimino-3-pentanone would involve the conversion of the ketone group into a second oxime group. This can be achieved by reaction with a hydroxylamine (B1172632) salt. olemiss.edu Vicinal dioximes are well-known for their ability to form stable, often colorful, square planar complexes with transition metals like nickel(II), palladium(II), and platinum(II). The resulting metal complexes have applications in analytical chemistry, catalysis, and materials science.

The general synthetic route to a vicinal dioxime from 2-Hydroxyimino-3-pentanone is depicted in the following reaction scheme:

| Reactant | Reagent | Product |

| 2-Hydroxyimino-3-pentanone | Hydroxylamine hydrochloride | Pentane-2,3-dione dioxime |

General Synthetic Utility in Alpha-Oximation Reactions

Alpha-oximation is a chemical transformation that introduces an oxime functional group at the alpha-position to a carbonyl group. While the direct use of 2-Hydroxyimino-3-pentanone as a reagent for the alpha-oximation of other ketones is not a commonly reported method, the principles of transoximation suggest its potential utility.

Transoximation involves the transfer of an oxime group from one molecule to another. In a hypothetical scenario, 2-Hydroxyimino-3-pentanone could react with a ketone under specific conditions to transfer its hydroxyimino group, thereby generating a new α-hydroxyimino ketone and 3-pentanone (B124093). However, more common methods for alpha-oximation involve the reaction of a ketone enolate with a nitrosating agent.

It is more established that α-hydroxyimino ketones, such as 2-Hydroxyimino-3-pentanone, are themselves the products of alpha-oximation reactions. The synthesis of 2-Hydroxyimino-3-pentanone typically proceeds via the nitrosation of 3-pentanone with an alkyl nitrite (B80452) under acidic or basic conditions. This reaction introduces the "=NOH" group at the alpha-carbon of the ketone.

The reactivity of the α-carbon in ketones allows for the formation of an enol or enolate, which is the key intermediate that reacts with the nitrosating agent. The general reaction for the synthesis of an α-hydroxyimino ketone is as follows:

| Starting Material | Reagent | Product |

| Ketone (e.g., 3-Pentanone) | Alkyl nitrite (e.g., isoamyl nitrite) | α-Hydroxyimino ketone (e.g., 2-Hydroxyimino-3-pentanone) |

Biological and Biomedical Research Applications in Vitro Studies

Development of Ligands for Radiopharmaceutical Agents (e.g., Technetium-99m Complexes)

The compound 2-Hydroxyimino-3-pentanone is a member of the vicinal oxime class of molecules, which are investigated for their ability to act as ligands in the formation of radiopharmaceutical agents. These agents are crucial for diagnostic imaging in nuclear medicine. A key area of this research involves the formation of stable complexes with the radionuclide technetium-99m (99mTc). researchgate.net Technetium-99m is a preferred radionuclide for diagnostic imaging due to its nearly ideal nuclear properties, such as a short half-life of 6.02 hours and the emission of 143 keV gamma rays. mdpi.com

The effectiveness of a potential radiopharmaceutical agent is heavily dependent on its physicochemical properties, such as stability and lipophilicity. These parameters are critical as they influence how the agent behaves within a biological system. For technetium-99m complexes, stability is often evaluated in vitro by observing the complex's integrity over time in various biological media, including human serum and saline.

Lipophilicity, commonly expressed as the octanol-water partition coefficient (log P or log D), is another vital characteristic that affects tissue penetration and circulation. Research into 99mTc-labeled complexes has shown that higher lipophilicity can lead to enhanced tissue penetration and prolonged circulation. mdpi.com For instance, studies on various lipophilic technetium-99m complexes have explored how modifications to the ligand structure and the addition of agents like Tween-80 can alter these parameters to improve biological properties for applications such as myocardial imaging. osti.gov The goal is to optimize these characteristics to ensure the radiopharmaceutical reaches its target in the body effectively.

Below is a table representing typical physicochemical data that would be collected for such complexes.

| Complex | Radiochemical Purity (%) | Stability in Saline (4h) | Stability in Serum (4h) | log D value |

| Complex A | >95 | >90% | >85% | 1.8 |

| Complex B | >97 | >92% | >88% | 2.1 |

| Complex C | >96 | >91% | >86% | 1.6 |

This table is illustrative and represents the type of data generated in such studies.

Following promising in vitro results, preclinical studies are conducted in animal models, typically mice or rats, to assess the biodistribution of the radiolabeled complexes. These studies provide crucial information on how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

In these studies, the 99mTc complex is administered, and the amount of radioactivity in various organs and tissues is measured at different time points. This data reveals the compound's uptake in target organs versus non-target organs, which is essential for determining its potential as an imaging agent. For example, significant liver accumulation is a common characteristic among certain 99mTc-ciprofloxacin complexes, which is attributed to their lipophilicity and hepatobiliary excretion pathway. mdpi.com Studies on other oxime-based complexes like technetium-99m-hexamethylpropylene amine oxime have also been conducted to understand their specific biodistribution patterns. nih.gov

The following table illustrates the kind of biodistribution data obtained from such preclinical trials.

| Organ | % Injected Dose per Gram (ID/g) at 1h p.i. | % Injected Dose per Gram (ID/g) at 4h p.i. |

| Blood | 0.55 ± 0.08 | 0.12 ± 0.03 |

| Heart | 1.25 ± 0.15 | 0.45 ± 0.07 |

| Lungs | 0.98 ± 0.11 | 0.31 ± 0.05 |

| Liver | 4.50 ± 0.42 | 2.80 ± 0.33 |

| Kidneys | 3.10 ± 0.29 | 1.50 ± 0.21 |

| Brain | 0.21 ± 0.04 | 0.05 ± 0.01 |

This table is a representative example of biodistribution data for a hypothetical 99mTc-oxime complex.

Investigation of Antioxidant Properties of Oxime Derivatives

Oxime derivatives are a class of compounds that have garnered interest for their potential antioxidant properties. mdpi.com Antioxidants are molecules that can inhibit the oxidation of other molecules, a process that can produce free radicals and lead to cell damage. The antioxidant activity of these compounds is often evaluated through various in vitro assays.

Common methods to assess antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. mdpi.commdpi.com These tests measure the ability of a compound to scavenge free radicals or reduce oxidized metal ions. While specific studies on 2-Hydroxyimino-3-pentanone are not extensively detailed in the provided results, the broader class of oxime-containing compounds is recognized for these properties, suggesting a potential area for further investigation.

Metal Chelating Activity in Biological Systems

The ability of a compound to bind to metal ions, known as metal chelation, is a significant area of biomedical research. Transition metals can catalyze oxidative reactions, and chelating these ions can be an effective antioxidant strategy. mdpi.com Compounds with functional groups such as hydroxyl (-OH), carboxyl (-COOH), and oxime (=N-OH) can readily chelate metal ions like ferrous iron (Fe²⁺). mdpi.com

The metal chelating activity of compounds can be determined using methods like the ferrozine (B1204870) assay, where the compound competes with ferrozine to bind to Fe²⁺ ions. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates the chelating ability of the test compound. mdpi.com While specific data for 2-Hydroxyimino-3-pentanone is not available, its molecular structure suggests a potential for metal chelation, which is a property often explored in related compounds for therapeutic applications. researchgate.net

Potential in Enzyme Inhibition Studies of Related Oxime Structures

Oxime-based compounds have been extensively studied for their role as enzyme inhibitors. A significant area of this research is focused on the reactivation of acetylcholinesterase (AChE), an enzyme that is inhibited by organophosphorus compounds. nih.govresearchgate.net While acting as reactivators, oximes can also simultaneously act as reversible inhibitors of AChE by binding to its active site. nih.govtandfonline.com

The inhibitory potency of different oxime structures on human recombinant AChE has been a subject of structure-activity relationship studies. nih.gov These studies have shown that the human AChE enzyme is generally more susceptible to inhibition by oxime reactivators compared to AChE from other sources. nih.gov Although 2-Hydroxyimino-3-pentanone itself has not been specifically highlighted as an AChE inhibitor in the search results, the well-established activity of the broader oxime class suggests a potential avenue for future research into its enzyme inhibition capabilities. rsc.orgnih.gov

Q & A

Basic: What are the established synthetic protocols for 2-Hydroxyimino-3-pentanone, and how do yields vary under different conditions?

2-Hydroxyimino-3-pentanone is synthesized via Schiff base condensation or oximation of 3-pentanone derivatives. A widely cited method achieves a 75% yield by reacting hydroxylamine with 3-pentanone under controlled pH and temperature, followed by purification via recrystallization . Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the imine group and optimizing reaction time to avoid over-oximation. Yield improvements are often achieved by using stoichiometric hydroxylamine hydrochloride in ethanol, which enhances solubility and reaction homogeneity .

Basic: What spectroscopic and analytical techniques are essential for characterizing 2-Hydroxyimino-3-pentanone and its derivatives?

Routine characterization includes:

- IR Spectroscopy : Identifies the C=N (imine) stretch near 1640–1680 cm⁻¹ and the O–H (hydroxyimino) broad peak at 3200–3400 cm⁻¹ .

- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N percentages) to validate purity.

- Cyclic Voltammetry : Used for metal complexes to assess redox behavior, such as Cu(II) reduction potentials in diimine-dioxime ligands .

- X-ray Diffraction : Resolves crystal structures of metal complexes, revealing bond lengths and coordination geometries (e.g., Cu…O interactions in perchlorate salts) .

Advanced: How does solvent polarity influence the synthesis of diimine-dioxime ligands derived from 2-Hydroxyimino-3-pentanone?

Protic solvents like ethanol enhance yields (78%) compared to aprotic solvents like benzene (30%) during Schiff base condensation with 1,4-diaminobutane. Ethanol stabilizes intermediates through hydrogen bonding, facilitating imine formation. In contrast, benzene’s low polarity impedes proton transfer, leading to slower kinetics and side reactions . Researchers should monitor solvent dielectric constants and employ polar aprotic solvents (e.g., DMF) for acid-sensitive intermediates.

Advanced: What strategies are effective in synthesizing and analyzing metal complexes of 2-Hydroxyimino-3-pentanone-based ligands?

The ligand 3,3′-(1,4-butanediyl-dinitrilo)bis-2-pentanone-2,2′-dioxime (LH₂) forms stable complexes with Cu(II) in methanol. A 1:1 molar ratio of LH₂ to Cu(ClO₄)₂ yields Cu₂(LH)₂₂, characterized by:

- Single-crystal XRD : Reveals distorted square-planar geometry and weak Cu…O(perchlorate) interactions .

- Magnetic susceptibility : Confirms antiferromagnetic coupling in dimeric Cu(II) complexes.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and ligand decomposition thresholds .

Advanced: How do structural modifications of 2-Hydroxyimino-3-pentanone impact its coordination chemistry?

Elongating the carbon chain between imine groups (e.g., using 1,4-diaminobutane instead of ethylenediamine) increases ligand flexibility, enabling diverse coordination modes. For example, bulkier substituents on the pentanone backbone can sterically hinder metal binding, altering selectivity for transition metals like Ni(II) vs. Cu(II). Computational modeling (DFT) predicts binding energies and guides ligand design .

Data Contradiction Analysis: How should researchers reconcile discrepancies in reported yields for diimine-dioxime ligand synthesis?

Discrepancies in yields (e.g., 30% in benzene vs. 78% in ethanol) arise from solvent-dependent reaction mechanisms. Protic solvents stabilize protonated intermediates, accelerating imine formation, while aprotic solvents require acid catalysts (e.g., p-toluenesulfonic acid) to achieve comparable rates. Researchers must document solvent purity, catalyst loading, and reaction time to ensure reproducibility. Cross-validation using HPLC or GC-MS can identify side products (e.g., hydrolyzed imines) that reduce yields .

Methodological Best Practices: What quality control measures are critical for reproducible synthesis of 2-Hydroxyimino-3-pentanone?

- Purity of Starting Materials : Use freshly distilled 3-pentanone to avoid ketone oxidation byproducts.

- Reaction Monitoring : Employ TLC (silica gel, ethyl acetate/hexane) to track imine formation.

- Post-Synthesis Workup : Neutralize excess hydroxylamine with NaHCO₃ before extraction to minimize salt contamination.

- Storage : Store under inert gas (N₂/Ar) at –20°C to prevent imine degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.